8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate
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Overview
Description
8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate: is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of a trifluoromethyl group, which often enhances the biological activity and metabolic stability of the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate can be achieved through a multi-step process:
Formation of the Chromenone Core: The chromenone core can be synthesized via a Knoevenagel condensation reaction between 4-hydroxycoumarin and an appropriate aldehyde in the presence of a base such as piperidine.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethyl iodide in the presence of a copper catalyst.
Esterification: The final step involves the esterification of the chromenone derivative with cyclohexanecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Knoevenagel condensation and esterification steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form the corresponding carboxylic acid.
Reduction: Reduction of the chromenone core can lead to the formation of dihydrochromenone derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are typically less common due to the electron-withdrawing nature of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylic acid.
Reduction: Formation of 8-methyl-2-oxo-4-(trifluoromethyl)-2H-dihydrochromen-7-yl cyclohexanecarboxylate.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: : Due to its potential biological activity, it can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: : The compound may have potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: : It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate is likely to involve interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the chromenone core can interact with active sites or binding pockets. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate: Lacks the methyl group at the 8-position.
8-methyl-2-oxo-2H-chromen-7-yl cyclohexanecarboxylate: Lacks the trifluoromethyl group.
Uniqueness
- The presence of both the trifluoromethyl group and the methyl group at the 8-position makes 8-methyl-2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl cyclohexanecarboxylate unique. The trifluoromethyl group enhances biological activity and metabolic stability, while the methyl group can influence the compound’s reactivity and binding properties.
Properties
Molecular Formula |
C18H17F3O4 |
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Molecular Weight |
354.3 g/mol |
IUPAC Name |
[8-methyl-2-oxo-4-(trifluoromethyl)chromen-7-yl] cyclohexanecarboxylate |
InChI |
InChI=1S/C18H17F3O4/c1-10-14(24-17(23)11-5-3-2-4-6-11)8-7-12-13(18(19,20)21)9-15(22)25-16(10)12/h7-9,11H,2-6H2,1H3 |
InChI Key |
QAIFKWNIGAYMKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OC(=O)C3CCCCC3 |
Origin of Product |
United States |
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